molecular formula C10H22N4S B14593825 N-(N,N'-Diethylcarbamimidoyl)-N,N'-diethylthiourea CAS No. 61479-68-3

N-(N,N'-Diethylcarbamimidoyl)-N,N'-diethylthiourea

Cat. No.: B14593825
CAS No.: 61479-68-3
M. Wt: 230.38 g/mol
InChI Key: YHRSEBCDQWMVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea is a chemical compound with a unique structure that includes both carbamimidoyl and thiourea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea typically involves the reaction of diethylamine with carbon disulfide to form diethylthiocarbamate, which is then reacted with diethylcarbamoyl chloride. The reaction conditions often require a solvent such as toluene and a catalyst like imidazole to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(N,N’-Diethylcarbamimidoyl)-N,N’-diethylthiourea is unique due to its combination of carbamimidoyl and thiourea groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications that require these combined functionalities .

Properties

CAS No.

61479-68-3

Molecular Formula

C10H22N4S

Molecular Weight

230.38 g/mol

IUPAC Name

1-(N,N'-diethylcarbamimidoyl)-1,3-diethylthiourea

InChI

InChI=1S/C10H22N4S/c1-5-11-9(12-6-2)14(8-4)10(15)13-7-3/h5-8H2,1-4H3,(H,11,12)(H,13,15)

InChI Key

YHRSEBCDQWMVIP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=NCC)N(CC)C(=S)NCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.